molecular formula C15H10ClNO3S2 B2493919 5-chloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide CAS No. 1796970-45-0

5-chloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2493919
CAS No.: 1796970-45-0
M. Wt: 351.82
InChI Key: GYPZQIBDBZQDIR-UHFFFAOYSA-N
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Description

5-chloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, is of interest due to its potential biological activities and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of 5-chloromethylfuran-2-carboxylic acid with thiophene derivatives under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

5-chloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide is unique due to its combination of furan and thiophene rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3S2/c16-13-6-5-12(22-13)15(19)17-8-9-3-4-11(21-9)14(18)10-2-1-7-20-10/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPZQIBDBZQDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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